2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Overview
Description
The compound is a derivative of 4-Bromophenylacetic acid, which is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position . The compound also contains a thiazole ring, which is a type of heterocyclic compound that has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .
Synthesis Analysis
While specific synthesis methods for “2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid” are not available, 4-Bromophenylacetic acid may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of a compound determines its requirement for various pharmacological activities. Heterocyclic moieties like the thiazole ring have been utilized for their biological activity .Chemical Reactions Analysis
Methyl 4-bromophenylacetate is made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid .Scientific Research Applications
1. Antileishmanial and Antimalarial Activities
- Application Summary: Pyrazole-bearing compounds, which share some structural similarities with the compound you mentioned, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
- Methods of Application: Some hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Results: The result revealed that one of the compounds displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, two of the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
2. Diverse Biological Activities
- Application Summary: Thiazoles, which include the compound you mentioned, are known for their diverse biological activities . They have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
3. Synthesis of Novel Copolymers
- Application Summary: The compound you mentioned shares some structural similarities with other compounds used in the synthesis of novel copolymers .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
4. Extraction of Nonylphenol Polyethoxy Carboxylates
- Application Summary: 4-Bromophenylacetic acid, which shares some structural similarities with the compound you mentioned, was used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
Safety And Hazards
The safety data sheet for 4-Bromophenylacetic acid indicates that it is harmful if swallowed . For the specific compound “2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid”, it’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2S/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMETXOAKWMULCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=CS2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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